(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC15767125
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO4 |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (2S,4R)-4-ethoxycarbonylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1 |
| Standard InChI Key | QXMNMXRASYFYHR-RITPCOANSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H](NC1)C(=O)O |
| Canonical SMILES | CCOC(=O)C1CC(NC1)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
The defining feature of (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid is its stereochemical configuration. The (2S,4R) designation indicates the spatial arrangement of substituents around the pyrrolidine ring, which directly influences its reactivity and biological interactions. The ethoxycarbonyl group () at C4 introduces steric bulk and electron-withdrawing characteristics, while the carboxylic acid () at C2 enhances solubility in polar solvents and enables salt formation.
Molecular Geometry and Bonding
The pyrrolidine ring adopts a puckered conformation to minimize steric strain, with the ethoxycarbonyl and carboxylic acid groups positioned trans to one another. This arrangement facilitates intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the ethoxycarbonyl group, stabilizing the molecule in solution. X-ray crystallography of similar compounds reveals bond lengths of approximately 1.33 Å for the C=O bonds and 1.45 Å for the C-N bonds in the pyrrolidine ring .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.23 g/mol |
| Melting Point | 128–132°C (predicted) |
| Solubility in Water | 25 mg/mL (at 25°C) |
| logP (Octanol-Water) | 0.87 |
The carboxylic acid group confers moderate water solubility, while the ethoxycarbonyl moiety enhances lipid permeability, making the compound amphiphilic. This balance is critical for its potential as a drug candidate, enabling membrane penetration while maintaining aqueous bioavailability.
Synthesis and Manufacturing Approaches
Synthetic routes to (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid often begin with chiral precursors such as (2S,4R)-4-hydroxyproline. A two-step process involving esterification and salt formation is commonly employed:
-
Esterification: Treatment of (2S,4R)-4-hydroxyproline with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the ethoxycarbonyl derivative.
-
Carboxylic Acid Activation: Hydrolysis of the ester intermediate under acidic conditions generates the free carboxylic acid.
Industrial-scale production utilizes continuous flow reactors to optimize yield and purity. For example, a 2019 study demonstrated that pyrrolidine derivatives synthesized via intramolecular cyclization of -(4,4-diethoxybutyl)ureas achieved yields exceeding 80% under optimized conditions .
Applications in Pharmaceutical Development
(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a chiral building block in asymmetric synthesis. Its applications include:
-
Protease Inhibitors: The pyrrolidine scaffold mimics peptide bonds, making it useful in inhibitors of HIV-1 protease and angiotensin-converting enzyme (ACE).
-
Antibacterial Agents: Derivatives with benzofuroxan moieties suppress biofilm formation in Staphylococcus aureus at concentrations as low as 5 µg/mL .
Comparative Analysis with Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (2S,4R)-4-Hydroxyproline | Hydroxy group at C4 | Collagen stabilization |
| 2-Arylpyrrolidine-1-carboxamides | Aryl substituents at C2 | Anticancer (IC = 2.1 µM) |
| (2S,4R)-4-Methoxycarbonyl Analog | Methoxy group at C4 | Reduced metabolic stability |
The ethoxycarbonyl group in (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid offers superior metabolic stability compared to methoxy derivatives, which undergo rapid demethylation in vivo.
Challenges and Future Directions
Current limitations include the scarcity of targeted toxicological studies and scalable synthetic methods. Future research should prioritize:
-
In Vivo Efficacy Trials: Assessing pharmacokinetics and biodistribution in mammalian models.
-
Structure-Activity Relationship (SAR) Studies: Modifying the ethoxycarbonyl group to enhance target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume